molecular formula C9H4N6O B14344268 1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile CAS No. 105020-47-1

1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile

Cat. No.: B14344268
CAS No.: 105020-47-1
M. Wt: 212.17 g/mol
InChI Key: HIAUCXMAFUSLGY-UHFFFAOYSA-N
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Description

1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with an acetyl group and four cyano groups

Preparation Methods

The synthesis of 1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile can be achieved through several routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The acetyl and cyano groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile can be compared with other pyrazole derivatives, such as:

Properties

CAS No.

105020-47-1

Molecular Formula

C9H4N6O

Molecular Weight

212.17 g/mol

IUPAC Name

2-acetylpyrazole-3,3,4,4-tetracarbonitrile

InChI

InChI=1S/C9H4N6O/c1-7(16)15-9(4-12,5-13)8(2-10,3-11)6-14-15/h6H,1H3

InChI Key

HIAUCXMAFUSLGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C(C=N1)(C#N)C#N)(C#N)C#N

Origin of Product

United States

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